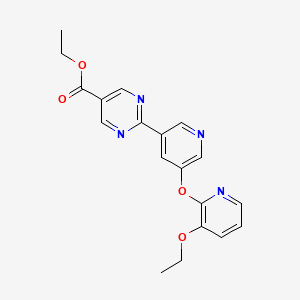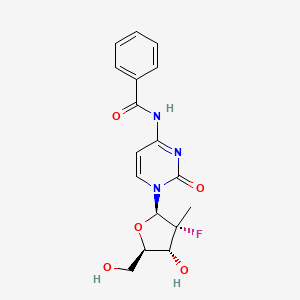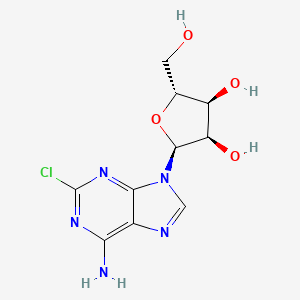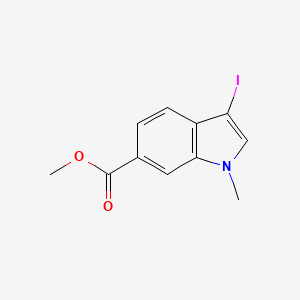![molecular formula C14H16ClNO4 B11830763 6-Chloro-4-[(2-hydroxyethyl)amino]-3-(propan-2-yloxy)-2h-chromen-2-one CAS No. 92297-93-3](/img/structure/B11830763.png)
6-Chloro-4-[(2-hydroxyethyl)amino]-3-(propan-2-yloxy)-2h-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-4-[(2-hydroxyethyl)amino]-3-(propan-2-yloxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chloro group, a hydroxyethylamino group, and a propan-2-yloxy group attached to the chromen-2-one core. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-[(2-hydroxyethyl)amino]-3-(propan-2-yloxy)-2H-chromen-2-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chromen-2-one core.
Chlorination: The chromen-2-one core is chlorinated to introduce the chloro group at the 6-position.
Amination: The chloro-substituted chromen-2-one is then reacted with 2-hydroxyethylamine to introduce the hydroxyethylamino group at the 4-position.
Etherification: Finally, the compound undergoes etherification with isopropanol to introduce the propan-2-yloxy group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-4-[(2-hydroxyethyl)amino]-3-(propan-2-yloxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding oxo derivatives.
Reduction: The chloro group can be reduced to form a hydrogen-substituted derivative.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Oxo derivatives of the hydroxyethylamino group.
Reduction: Hydrogen-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Chloro-4-[(2-hydroxyethyl)amino]-3-(propan-2-yloxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes related to disease processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxycoumarin: A well-known anticoagulant.
Warfarin: Another anticoagulant with a similar chromen-2-one core.
Coumarin: A natural compound with various biological activities.
Uniqueness
6-Chloro-4-[(2-hydroxyethyl)amino]-3-(propan-2-yloxy)-2H-chromen-2-one is unique due to the specific combination of functional groups attached to the chromen-2-one core, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Eigenschaften
CAS-Nummer |
92297-93-3 |
|---|---|
Molekularformel |
C14H16ClNO4 |
Molekulargewicht |
297.73 g/mol |
IUPAC-Name |
6-chloro-4-(2-hydroxyethylamino)-3-propan-2-yloxychromen-2-one |
InChI |
InChI=1S/C14H16ClNO4/c1-8(2)19-13-12(16-5-6-17)10-7-9(15)3-4-11(10)20-14(13)18/h3-4,7-8,16-17H,5-6H2,1-2H3 |
InChI-Schlüssel |
PQDAUOAMWXYMCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C2=C(C=CC(=C2)Cl)OC1=O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2R)-2-Hydroxy-2-(6-methoxyquinolin-4-yl)ethyl]piperidin-4-one](/img/structure/B11830717.png)
![Ethyl 8-bromo-5-(methylthio)imidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B11830734.png)
![6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11830737.png)
![6-Hydroxy-7,9-dimethoxy-3-methylbenzo[g]isoquinoline-5,10-dione](/img/structure/B11830743.png)





![7-Ethoxy-spiro[2h-1-benzopyran-2,4'-piperidin]-4(3h)-one hydrochloride](/img/structure/B11830762.png)

